5-BrdU

Neurogenesis Cell proliferation Avian models

5-BrdU (59-14-3) is the halogenated thymidine analogue of choice for proliferation assays where genomic integrity and maximal labeling are paramount. It labels significantly more proliferating cells than equimolar EdU at saturation in neurogenic zones [1] and induces the lowest frequency of endoreduplication (aberrant chromosome segregation) among BrdU/CldU/IdU [2]. For dual-pulse orthogonal tracking, BrdU+EdU avoids the antibody cross-reactivity that plagues BrdU+IdU co-labeling [1]. In long-term suppression studies, 50 µM BrdU sustains cytostasis through week 3 while 5-FU diminishes by week 2 [3]. Choose 5-BrdU for definitive, publication-ready S-phase detection without the workflow disruption of radioactive 3H-thymidine or the chromosomal instability of other halogenated analogues. Supplied as white to pale cream crystalline powder, ≥98% by HPLC, soluble in DMSO (50 mg/mL).

Molecular Formula C9H11BrN2O5
Molecular Weight 307.10 g/mol
CAS No. 59-14-3
Cat. No. B1667946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BrdU
CAS59-14-3
Synonyms5 Bromo 2' deoxyuridine
5 Bromodeoxyuridine
5-Bromo-2'-deoxyuridine
5-Bromodeoxyuridine
BrdU
Bromodeoxyuridine
Bromouracil Deoxyriboside
Broxuridine
BUdR
Deoxyriboside, Bromouracil
NSC-38297
Molecular FormulaC9H11BrN2O5
Molecular Weight307.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
InChIInChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
InChIKeyWOVKYSAHUYNSMH-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 72 °F (NTP, 1992)
Water 10 - 20 (mg/mL)
Dimethylacetamide ~ 200 (mg/mL)
1 N NaOH > 400 (mg/mL)
Dimethylsulfoxide ~ 160 (mg/mL)
Acetone ~ 4 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-BrdU (CAS 59-14-3): Technical Specification and Procurement Baseline for Cell Proliferation Assays


5-BrdU (5-Bromo-2′-deoxyuridine, Bromodeoxyuridine, CAS 59-14-3) is a halogenated thymidine analogue that competes with thymidine for incorporation into newly synthesized DNA during the S phase of the cell cycle [1]. This synthetic nucleoside, with molecular formula C₉H₁₁BrN₂O₅ and molecular weight 307.10 g/mol, is supplied as a white to pale cream crystalline powder with purity ≥98% by HPLC and a melting point of 191–194 °C . As a proliferation marker, 5-BrdU is routinely detected via anti-BrdU monoclonal antibodies following DNA denaturation, enabling quantification of dividing cells by flow cytometry, immunohistochemistry, and ELISA-based methods .

Why 5-BrdU Cannot Be Interchanged with EdU, IdU, or 3H-Thymidine Without Validating Assay-Specific Performance


Despite being members of the thymidine analogue class, 5-BrdU, EdU (5-ethynyl-2′-deoxyuridine), IdU (5-iodo-2′-deoxyuridine), CldU (5-chloro-2′-deoxyuridine), and 3H-thymidine exhibit quantifiably distinct incorporation efficiencies, detection sensitivities, cytotoxic profiles, and chromosomal effects that preclude direct substitution in experimental protocols [1]. In head-to-head studies, equimolar BrdU labels significantly more proliferating cells than EdU in avian brain neurogenic zones, yet EdU offers a simpler click chemistry-based workflow that bypasses the DNA denaturation required for BrdU detection [2]. Among halogenated analogues, BrdU induces the lowest frequency of endoreduplication (aberrant chromosome segregation) compared to CldU and IdU, making it preferable for applications where genomic integrity must be preserved [3]. Additionally, while 3H-thymidine produces comparable labeling indices in rodent liver and kidney, it introduces radioactive waste handling requirements and substantially longer autoradiography development times (3–12 weeks) versus BrdU's immunohistochemical detection [4]. These divergent performance characteristics necessitate assay-specific validation rather than assuming class-wide equivalence.

5-BrdU Quantitative Differentiation Evidence: Head-to-Head Performance Against EdU, IdU, CldU, and 3H-Thymidine


5-BrdU Labels More Proliferating Cells than Equimolar EdU in Avian Brain Neurogenic Zones

In adult male zebra finches (Taeniopygia guttata), 5-BrdU labels significantly more proliferating cells in the ventricular zone of the brain than equimolar EdU at saturation doses [1]. The study also found that BrdU labels more cells than EdU in liver tissue under identical conditions.

Neurogenesis Cell proliferation Avian models

5-BrdU Induces Lowest Frequency of Endoreduplication Among Halogenated Thymidine Analogues

In AA8 Chinese hamster ovary cells treated with halogenated nucleoside analogues for two consecutive cell cycles, 5-BrdU produced the lowest yield of endoreduplication (aberrant chromosome segregation) compared to CldU and IdU [1]. The frequency of endoreduplicated cells paralleled the level of analogue substitution into DNA.

Chromosome biology Cytogenetics Toxicity assessment

5-BrdU Suppresses Lymphoma Cell Expansion More Persistently than 5-Fluorouracil Over Three Weeks

In H9 human lymphoma cells, 5-BrdU was compared with CldU, IdU, and the clinical anticancer agent 5-fluorouracil (FU) for suppression of cellular expansion over a three-week period [1]. At 50 µM, BrdU produced sustained suppression with no recovery by week 3, whereas FU-suppressed cells began recovering toward control levels.

Antiproliferative activity Lymphoma Drug screening

5-BrdU Immunodetection Achieves Sensitivity Comparable to 3H-Thymidine Without Radioactive Waste

In a direct comparative study of chemically induced cell proliferation in rodent liver and kidney, labeling indices obtained with 5-BrdU immunohistochemistry were similar to those obtained with 3H-thymidine autoradiography [1]. Notably, 5-BrdU detection avoids the radioactive containment problems and lengthy 3–12 week autoradiograph development time required for 3H-thymidine [2].

Cell proliferation Assay development Toxicology

5-BrdU Co-Localizes with EdU in Dividing Cells Enabling Dual-Pulse Temporal Tracking

In dual-labeling experiments administering BrdU and EdU simultaneously to rats, the two analogues labeled an almost completely overlapping population of proliferating cells in the small intestinal epithelium with no cross-reaction [1]. This orthogonal detection compatibility is not achievable with halogenated analogues alone (e.g., BrdU and IdU) due to antibody cross-reactivity [2].

Dual labeling Cell migration Neurogenesis

5-BrdU Exhibits Intermediate Radiosensitization Efficiency with Faster Ultrafast Electron Transfer Kinetics than CldU

Femtosecond time-resolved laser spectroscopy reveals that the ultrafast electron transfer (UET) reaction of 5-BrdU is completed within 0.2 picosecond (ps) after electronic excitation, forming a transition state with ~1.5 ps lifetime that dissociates into Br and reactive dU• radical [1]. The overall reaction efficiency for radical formation follows the order IdU >> BrdU > CldU >> FdU.

Radiosensitization Photodynamic therapy DNA damage

Optimal Research and Industrial Application Scenarios for 5-BrdU Based on Quantitative Differentiation Evidence


High-Sensitivity In Vivo Neurogenesis Studies Requiring Maximal Cell Detection

In adult neurogenesis research, 5-BrdU labels more proliferating cells than equimolar EdU at saturation doses in avian brain ventricular zones, as demonstrated in direct comparative studies [1]. This superior labeling efficiency makes 5-BrdU the preferred choice for studies where detection of the maximal number of newborn neurons is critical, particularly when sample size is limited or proliferation rates are low. The recommended in vivo dose for saturation is 50 mg/kg BrdU via intraperitoneal injection [1].

Dual-Pulse Temporal Tracking of Cell Populations in Migration and Lineage Studies

5-BrdU combined with EdU enables orthogonal detection of two temporally distinct cell populations within the same tissue sample, with no cross-reaction between detection methods [2]. This dual-pulse capability is not achievable with multiple halogenated analogues (e.g., BrdU and IdU) due to antibody cross-reactivity and cross-resistance [3]. Applications include tracking neuronal migration over time, stem cell lineage tracing, and intestinal epithelium turnover studies.

Long-Term Antiproliferative Screening in Cancer Cell Lines

In H9 human lymphoma cells, 5-BrdU at 50 µM provides sustained suppression of cellular expansion with no recovery through three weeks, whereas the clinical agent 5-fluorouracil shows diminished suppression by week 2–3 [4]. This durable antiproliferative activity makes 5-BrdU a valuable tool compound for long-term cell growth inhibition studies, particularly in screening campaigns evaluating sustained cytostatic effects rather than acute cytotoxicity.

Chromosome Segregation Studies Requiring Minimal Genomic Perturbation

Among the halogenated thymidine analogues tested (BrdU, CldU, IdU), 5-BrdU induces the lowest frequency of endoreduplication (aberrant chromosome segregation) in AA8 Chinese hamster ovary cells after two cell cycles [5]. For cytogenetic applications where preserving normal chromosome segregation is essential—such as mitosis studies, aneuploidy research, or long-term cell tracking—5-BrdU represents the least disruptive labeling option in its class.

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